N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)pentanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of compounds related to N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)pentanamide, such as 6-methoxyimidazo[1,2-b]pyridazines, involves various chemical reactions. These compounds can be synthesized through methods that include the Mannich reaction and condensation reactions, showcasing the versatility and complexity of their chemical synthesis. The synthesis process often involves the use of carboxylic acids, esters, and quaternary salts derived from the imidazo[1,2-b]pyridazine ring system (Lombardino, 1968).
Molecular Structure Analysis
The molecular structure of imidazo[1,2-b]pyridazine derivatives, including this compound, is characterized by the presence of methoxy and other substituent groups attached to phenyl substituents. These structural features play a significant role in the compound's chemical behavior and interactions. The molecular structure and substitution patterns significantly influence the compound's activity and properties (Barlin et al., 1994).
Chemical Reactions and Properties
Chemical reactions involving imidazo[1,2-b]pyridazine derivatives are diverse, including the Mannich reaction and condensation reactions. These reactions are crucial for modifying the compound's structure and enhancing its potential applications. The presence of a methoxy group and other substituents affects the compound's reactivity and interaction with other molecules, influencing its chemical properties and potential uses (Lombardino, 1968).
科学的研究の応用
Chemotherapeutic Potential in Cancer Treatment
Research into novel selenylated imidazo[1,2-a]pyridines has shown promising activity against breast cancer cells. Compounds such as IP-Se-05 and IP-Se-06 exhibited high cytotoxicity towards MCF-7 cells, inhibiting cell proliferation, intercalating into DNA, and inducing apoptosis. These findings suggest the potential for similar imidazo[1,2-b]pyridazin derivatives in cancer chemotherapeutic applications (Almeida et al., 2018).
Antihypertensive and Cardiovascular Applications
Studies on 4-diazinyl- and 4-pyridinylimidazoles have demonstrated potent angiotensin II antagonistic properties, highlighting their potential as antihypertensive agents. By inhibiting AT1 receptors, these compounds offer a pathway to control high blood pressure and related cardiovascular diseases, suggesting a potential research avenue for N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)pentanamide in similar applications (Harmat et al., 1995).
Antagonistic Effects on Alpha(1)-adrenoceptors
Research into imidazo-, benzimidazo-, and indoloarylpiperazine derivatives has explored their utility as alpha(1)-adrenoceptor antagonists. These compounds have shown potential in treating conditions such as benign prostatic hyperplasia by blocking alpha(1)-adrenoceptors, offering insights into similar uses for related compounds in urology and cardiovascular research (Betti et al., 2002).
Applications in Neurology and Psychopharmacology
A study on 2-[(4-phenylpiperazin-1-yl)methyl]imidazo(di)azines, particularly focusing on compounds like PIP3EA, revealed selective agonistic effects on D4 dopamine receptors. This has implications for the development of novel treatments for psychiatric disorders, including depression and schizophrenia, highlighting the potential for this compound in similar research (Enguehard-Gueiffier et al., 2006).
Anthelmintic Properties
A study on N-(4-Methoxyphenyl)Pentanamide, a simplified derivative of albendazole, demonstrated anthelmintic properties against the nematode Toxocara canis. This suggests that structurally related compounds, including this compound, could have potential applications in developing new treatments for parasitic infections (Silva et al., 2022).
特性
IUPAC Name |
N-[5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl]pentanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O2/c1-4-5-6-18(24)21-15-11-14(8-7-13(15)2)16-12-23-17(20-16)9-10-19(22-23)25-3/h7-12H,4-6H2,1-3H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOBQQZPMJZEYOS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NC1=C(C=CC(=C1)C2=CN3C(=N2)C=CC(=N3)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。